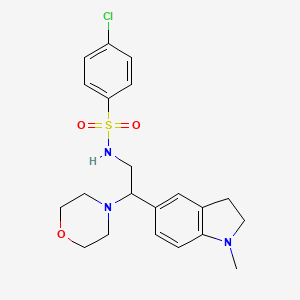

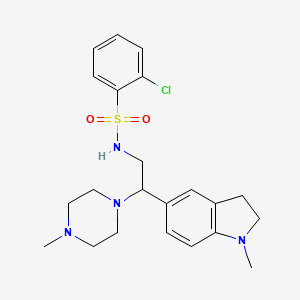

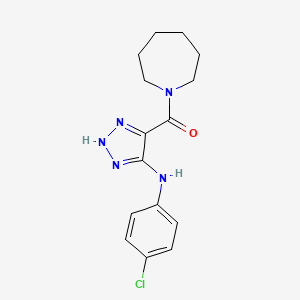

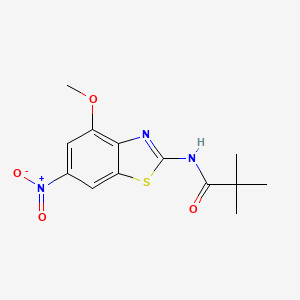

4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, related to the chemical structure of interest, have been synthesized and tested for their efficiency as carbonic anhydrase (CA) inhibitors. These compounds demonstrated significant inhibitory activity against selected human carbonic anhydrase isoforms, notably the tumor-associated hCA IX, making them of interest for further medicinal and pharmacological studies aimed at anticancer and antimetastatic agent development (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).

Anticancer Activity

Another research synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives showing potential as anticancer agents. These compounds were evaluated against the NCI-60 cell line panel, with the most promising showing remarkable activity against 13 human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells, at low micromolar GI50 levels (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).

Neuroprotective and Cognitive Enhancing Properties

Research on SB-399885, a compound structurally related to the chemical , revealed it as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This study demonstrated the potential for such compounds to enhance cholinergic function, supporting their use in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (W. Hirst, T. Stean, D. Rogers, D. Sunter, Pippa L Pugh, et al., 2006).

Analysis of Environmental Contaminants

In environmental science, methods utilizing derivatization with benzenesulfonyl chloride, akin to the core structure of the compound , have been developed for the determination of aliphatic amines in wastewater and surface water. This approach underscores the compound's relevance in environmental monitoring and pollutant analysis (F. Sacher, S. Lenz, H. Brauch, 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Future Directions

properties

IUPAC Name |

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3S/c1-24-9-8-17-14-16(2-7-20(17)24)21(25-10-12-28-13-11-25)15-23-29(26,27)19-5-3-18(22)4-6-19/h2-7,14,21,23H,8-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBIRLFSJJJZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

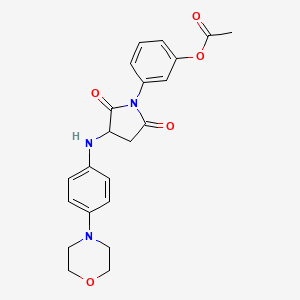

![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)

![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)

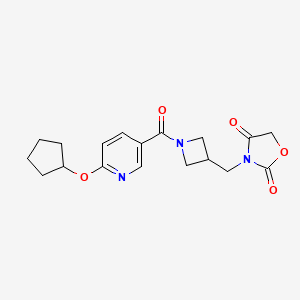

![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)

![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)